Cas no 72076-45-0 (2-[2,4-bis(tert-pentylphenoxy)]hexanoic acid)

2-[2,4-bis(tert-pentylphenoxy)]hexanoic acid structure
72076-45-0 structure
Product name:2-[2,4-bis(tert-pentylphenoxy)]hexanoic acid
CAS No:72076-45-0
MF:C22H36O3
MW:348.51944
CID:1752509
PubChem ID:174891

2-[2,4-bis(tert-pentylphenoxy)]hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[2,4-bis(tert-pentylphenoxy)]hexanoic acid
    • Hexanoic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
    • 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid
    • 2-(2,4-Bis(tert-pentylphenoxy))hexanoic acid
    • 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoic acid
    • EINECS 276-322-2
    • YZYMIFDQSDOKLE-UHFFFAOYSA-N
    • DTXSID40888041
    • Hexanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
    • 2-[2,4-bis-(tert-Pentylphenoxy)]hexanoic acid
    • 72076-45-0
    • SCHEMBL12646434
    • NS00127106
    • Inchi: InChI=1S/C22H36O3/c1-8-11-12-19(20(23)24)25-18-14-13-16(21(4,5)9-2)15-17(18)22(6,7)10-3/h13-15,19H,8-12H2,1-7H3,(H,23,24)
    • InChI Key: YZYMIFDQSDOKLE-UHFFFAOYSA-N
    • SMILES: CCCCC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC

Computed Properties

  • Exact Mass: 348.26658
  • Monoisotopic Mass: 348.266
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 10
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.7
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 0.975
  • Boiling Point: 442.3°C at 760 mmHg
  • Flash Point: 140.2°C
  • Refractive Index: 1.491
  • PSA: 46.53

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